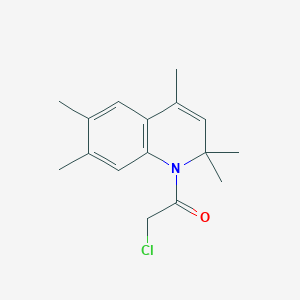

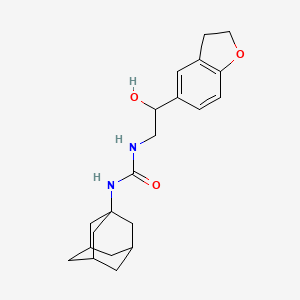

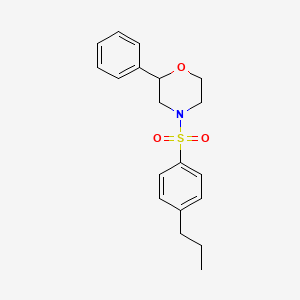

![molecular formula C29H31N3O7S2 B2457537 diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-83-3](/img/structure/B2457537.png)

diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Synthesis Analysis

In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The synthesis of these compounds involves the Castagnoli–Cushman reaction .Scientific Research Applications

Chemical Synthesis and Properties

- The compound has been involved in studies exploring the synthesis of 2-aminoindolizine and related compounds through formal [3 + 3] cycloaddition reactions using N-bis(ethoxycarbonyl)methylthio)(p-substituted-phenyl)sulfon-amides, leading to the creation of derivatives with potential for further chemical investigation and application (Tominaga et al., 1992).

- Research has been conducted on heterocyclic carboxamides, including analogues of the compound, to evaluate their potential as antipsychotic agents through in vitro and in vivo studies, demonstrating the broad scope of chemical exploration and the search for novel therapeutic agents (Norman et al., 1996).

Biological Activity and Potential Applications

- A series of simplified indenoisoquinoline analogues possessing various substituents were prepared to determine the optimal length for topoisomerase I inhibition and cytotoxicity, highlighting the compound's role in the exploration of cancer therapeutics (Morrell et al., 2007).

- The compound's framework has been utilized in the development of aminoisoquinolines as selective inhibitors of the mutant B-Raf pathway, showing significant potential in cancer treatment through kinase selectivity and antitumor activity in xenograft models (Smith et al., 2009).

Catalysis and Synthetic Methodologies

- Innovative synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been developed, indicating the compound's importance in the synthesis of new molecules with potential pharmacological activities (Zaki et al., 2017).

- Studies on reactions of 3,4-dihydroisoquinolines and dihydrothieno[3,2-c]pyridines with benzyne introduce new pathways for synthesizing cyanomethyl-substituted tetrahydroisoquinolines, expanding the understanding of chemical reactions and their applications (Guranova et al., 2017).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the carboxylate group in similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

Similar compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .

Properties

IUPAC Name |

diethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-23-14-15-31(29(35)39-4-2)18-24(23)40-27(25)30-26(33)20-9-11-22(12-10-20)41(36,37)32-16-13-19-7-5-6-8-21(19)17-32/h5-12H,3-4,13-18H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMECSSRSPLPKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

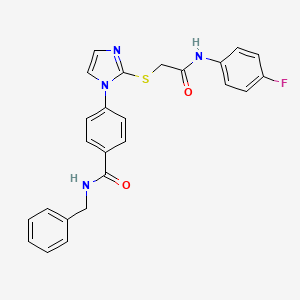

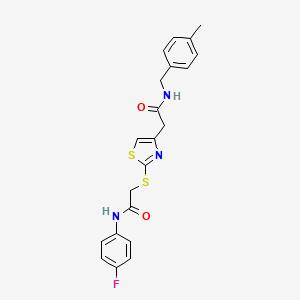

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)

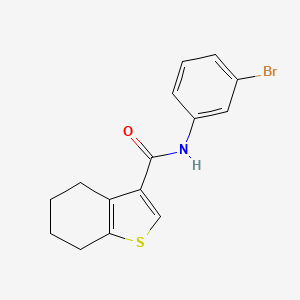

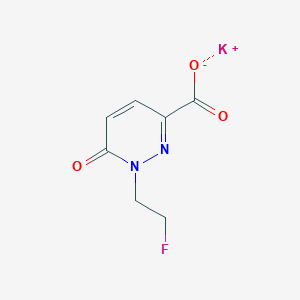

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)

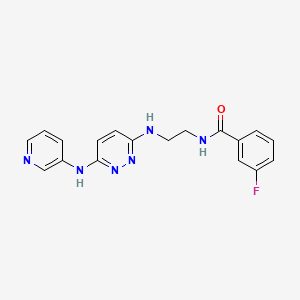

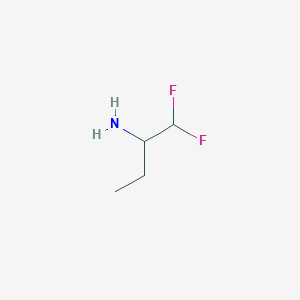

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)

![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)

![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)